molecular formula C8H19NSi B13998844 Aziridine, 1-(triethylsilyl)- CAS No. 15000-97-2

Aziridine, 1-(triethylsilyl)-

Cat. No.: B13998844
CAS No.: 15000-97-2
M. Wt: 157.33 g/mol
InChI Key: RHZOSOUAKXHQAP-UHFFFAOYSA-N
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Description

Aziridine, 1-(triethylsilyl)- is a derivative of aziridine, a three-membered nitrogen-containing heterocycle. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the triethylsilyl group enhances the stability and reactivity of the aziridine ring, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aziridine, 1-(triethylsilyl)- can be synthesized through several methods. One common approach involves the reaction of aziridine with triethylsilyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

Industrial production of aziridine, 1-(triethylsilyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Aziridine, 1-(triethylsilyl)- undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The ring strain in the aziridine ring makes it highly reactive towards nucleophiles, leading to the formation of a wide range of products .

Common Reagents and Conditions

    Nucleophilic Ring-Opening Reactions: These reactions often involve nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: Oxidation of aziridine, 1-(triethylsilyl)- can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

    Substitution Reactions: Substitution reactions involve the replacement of the triethylsilyl group with other functional groups.

Major Products Formed

The major products formed from the reactions of aziridine, 1-(triethylsilyl)- include a variety of amines, alcohols, and other nitrogen-containing compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

Aziridine, 1-(triethylsilyl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of aziridine, 1-(triethylsilyl)- involves its ability to undergo nucleophilic ring-opening reactions. The strained three-membered ring is highly reactive towards nucleophiles, leading to the formation of various products. This reactivity is exploited in synthetic chemistry to create complex molecules with desired functionalities .

Properties

CAS No.

15000-97-2

Molecular Formula

C8H19NSi

Molecular Weight

157.33 g/mol

IUPAC Name

aziridin-1-yl(triethyl)silane

InChI

InChI=1S/C8H19NSi/c1-4-10(5-2,6-3)9-7-8-9/h4-8H2,1-3H3

InChI Key

RHZOSOUAKXHQAP-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)N1CC1

Origin of Product

United States

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